molecular formula C7H3F2NO3 B1416562 2,4-Difluoro-5-nitrobenzaldehyde CAS No. 127228-77-7

2,4-Difluoro-5-nitrobenzaldehyde

Cat. No. B1416562
M. Wt: 187.1 g/mol
InChI Key: MMFFDMRGDWUXDH-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H3F2NO3 . It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring. The compound exhibits a pale yellow liquid form at room temperature .


Synthesis Analysis

The synthesis of 2,4-Difluoro-5-nitrobenzaldehyde involves several steps. One common method is the Vilsmeier–Haack reaction , where a fluorinated aromatic compound reacts with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) . The reaction proceeds via the formation of an intermediate chloroformyl derivative, which is subsequently oxidized to yield the desired aldehyde. The overall process ensures the introduction of both fluorine atoms and the nitro group onto the benzene ring .


Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-nitrobenzaldehyde consists of a benzene ring with two fluorine atoms (at positions 2 and 4) and a nitro group (at position 5). The aldehyde functional group is attached to the benzene ring. The compound’s linear formula is C7H3F2NO3 .


Chemical Reactions Analysis

  • Substitution : The fluorine atoms may undergo substitution reactions under appropriate conditions .

Scientific Research Applications

Molecular Structure and Interaction Studies

2-Hydroxy-3-iodo-5-nitrobenzaldehyde, a compound related to 2,4-Difluoro-5-nitrobenzaldehyde, has been observed to form sheets linked by C-H...O hydrogen bonds and iodo-nitro interactions, further linked by aromatic pi-pi stacking interactions. This demonstrates the potential of nitrobenzaldehyde derivatives in studying intermolecular interactions and crystal engineering (Garden et al., 2004).

Actinometry in Photochemistry

2-Nitrobenzaldehyde, closely related to the compound , serves as a robust actinometer for measuring light in photochemical experiments, both in solution and ice. Its photolytic properties have been studied extensively, indicating its utility in understanding photochemical dynamics (Galbavy et al., 2010).

Radiopharmaceutical Synthesis

Derivatives of nitrobenzaldehyde, such as 4,5-bis(butoxy)-2-nitrobenzaldehyde, have been synthesized and used as precursors in the creation of radiopharmaceutical agents for positron emission tomography, demonstrating the compound’s potential in medical imaging and diagnostics (Orlovskaja et al., 2016).

Vibrational Spectroscopy Studies

2-Nitrobenzaldehyde and its derivatives have been subjects of detailed vibrational spectroscopy studies. Such studies enhance the understanding of molecular vibrations, thermodynamic properties, and contribute to material sciences (Kalaichelvan et al., 2008).

Future Directions

For more detailed information, you can refer to the provided MSDS and related peer-reviewed papers . If you have any specific questions or need further clarification, feel free to ask!

properties

IUPAC Name

2,4-difluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFFDMRGDWUXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-nitrobenzaldehyde

CAS RN

127228-77-7
Record name 2,4-Difluoro-5-nitrobenzaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 2,4-difluorobenzaldehyde (2.27 g) in methylene chloride (6 mL) was added concentrated sulfuric acid (6 mL) under ice-cooling, and the mixture was stirred for 15 minutes. To the mixture was added fuming nitric acid (1 mL) under ice-cooling, and the mixture was stirred at the same temperature for 30 minutes. Then the mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with ethyl acetate. To the mixture was added water, and the organic layer was separated. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution twice, water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane−n-hexane/ethyl acetate=7/3) to give 2,4-difluoro-5-nitrobenzaldehyde (2.63 g). The obtained 2,4-difluoro-5-nitrobenzaldehyde (1 g) was dissolved in tetrahydrofuran (15 mL). To the solution was added sodium borohydride (0.3 g), and the mixture was stirred at room temperature for 5 minutes. To the reaction mixture was added 1 mol/L hydrochloric acid, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane −n-hexane/ethyl acetate=1/1) to give the title compound (0.76 g)
Quantity
2.27 g
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6 mL
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6 mL
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1 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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